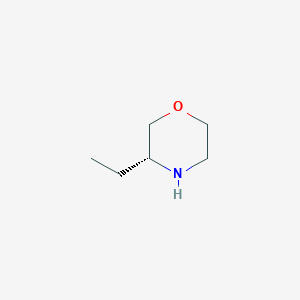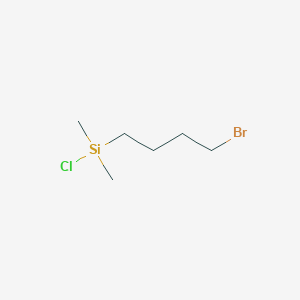
4-Bromobutyldimethylchlorosilane
描述
4-Bromobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14BrClSi and a molecular weight of 229.62 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a bromine atom and a chlorosilane group attached to a butyl chain, making it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromobutyldimethylchlorosilane can be synthesized through the reaction of 4-bromo-1-butene with chlorodimethylsilane in the presence of a catalyst such as dihydrogen hexachloroplatinate. The reaction typically takes place in cyclohexane and requires heating for about 12 hours . The yield of this reaction is generally high, around 97%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality for commercial use.
化学反应分析
Types of Reactions
4-Bromobutyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The chlorosilane group can be hydrolyzed to form silanols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Cyclohexane and other non-polar solvents are typically used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized silanes, while hydrolysis can produce silanols.
科学研究应用
4-Bromobutyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.
Biology: It can be used to modify biomolecules for various biological studies.
作用机制
The mechanism of action of 4-bromobutyldimethylchlorosilane involves its ability to react with nucleophiles and form new chemical bonds. The bromine atom and the chlorosilane group are key functional groups that participate in these reactions. The compound can modify the properties of other molecules by introducing silane groups, which can affect their reactivity, stability, and other characteristics.
相似化合物的比较
Similar Compounds
4-Bromobutyltrimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylchlorosilane group.
4-Chlorobutyldimethylchlorosilane: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromobutylmethyldichlorosilane: Similar structure but with two chlorine atoms attached to the silicon atom.
Uniqueness
4-Bromobutyldimethylchlorosilane is unique due to the presence of both a bromine atom and a chlorosilane group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other applications.
属性
IUPAC Name |
4-bromobutyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZVRXSRWQLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559628 | |
| Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-26-2 | |
| Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
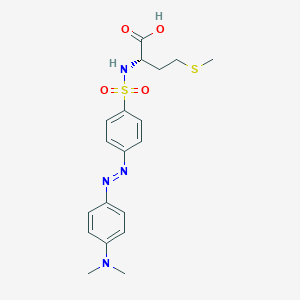
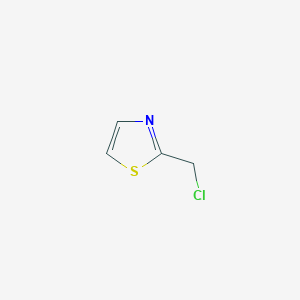
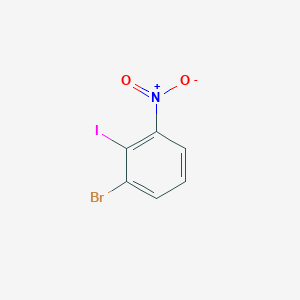
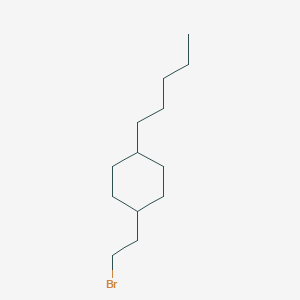
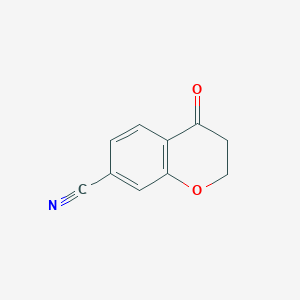
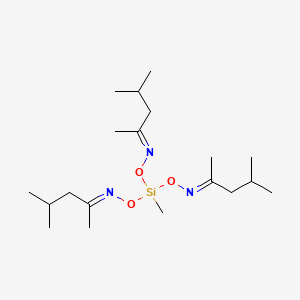
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
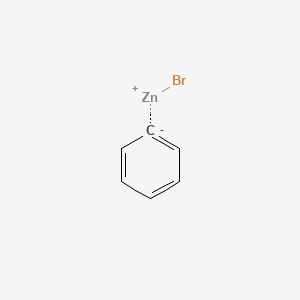
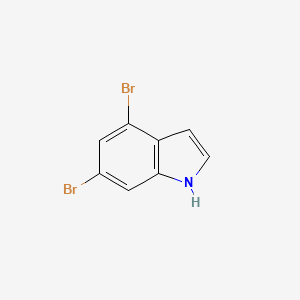
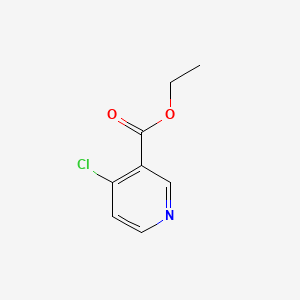
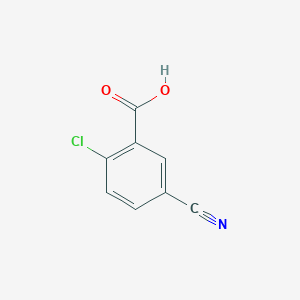

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
